Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester
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Overview
Description
1-Stearoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound with stearic acid at the sn-1 position and arachidic acid at the sn-3 position . It is also known by other names such as 1-Stearin-3-Arachidin and 1-Stearate-3-Arachidate-glycerol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
1-Stearoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and arachidic acid with glycerol . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve the use of enzymatic processes to achieve higher yields and purity .
Chemical Reactions Analysis
1-Stearoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like sulfuric acid and p-toluenesulfonic acid . Major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .
Scientific Research Applications
1-Stearoyl-3-Arachidoyl-rac-glycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Stearoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and lipid signaling pathways . It acts as a precursor for the synthesis of other bioactive lipids and can modulate the activity of enzymes involved in lipid metabolism . The molecular targets and pathways involved include protein kinase C and phospholipase C, which play crucial roles in cellular signaling .
Comparison with Similar Compounds
1-Stearoyl-3-Arachidoyl-rac-glycerol can be compared with other diacylglycerols such as:
1,2-Distearoyl-3-Arachidoyl-rac-glycerol: This compound has stearic acid at both the sn-1 and sn-2 positions and arachidic acid at the sn-3 position.
1-Stearoyl-rac-glycerol: This compound contains only one stearic acid moiety at the sn-1 position.
The uniqueness of 1-Stearoyl-3-Arachidoyl-rac-glycerol lies in its specific arrangement of fatty acids, which influences its physical and chemical properties, as well as its biological activity .
Properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) icosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMBHWDOZXRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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